(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate
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Description
(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Vinylfluoro Group as an Acetonyl Cation Equivalent The vinylfluoro group in compounds like tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate is significant due to its role as an acetonyl cation equivalent under acidic conditions. This feature was utilized in a cascade of reactions leading to the synthesis of pipecolic acid derivatives and (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing its importance in synthetic organic chemistry (Purkayastha et al., 2010).
Fluoropyrrolidine Derivatives in Medicinal Chemistry 4-Fluoropyrrolidine derivatives are crucial in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. Synthons like N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, prepared through double fluorination, have paved the way for simplified synthesis of various medicinally relevant intermediates, highlighting the compound’s versatility and potential in drug development (Singh & Umemoto, 2011).
Dynamic Kinetic Resolution and Chiral Auxiliaries Dynamic kinetic resolution utilizing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary has been a breakthrough in stereoselective carbon-carbon bond formation. This methodology has enabled the creation of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, essential building blocks in synthesizing a variety of biologically active compounds (Kubo et al., 1997).
Biocatalysis and Enzyme-Catalyzed Reactions
Enzyme-Catalyzed Kinetic Resolution The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate demonstrates the compound's potential in enantioselective synthesis. The process achieved high enantioselectivity, opening doors to the pure preparation of specific enantiomers, crucial in pharmaceutical applications (Faigl et al., 2013).
Stereoselectivity in Organic Synthesis
Tert-Butyloxycarbonyl Group Migration The study of base-generated alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration in compounds like (3R,4R)-tert-butyl 3-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate sheds light on the intramolecular mechanisms involved in complex organic syntheses. The understanding of these mechanisms is fundamental for designing more efficient and selective synthetic routes (Xue & Silverman, 2010).
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-hydroxy-2-propanoylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUGNNQATMLQPB-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.